molecular formula C5H10O2 B12834766 3-Methoxytetrahydrofuran

3-Methoxytetrahydrofuran

Cat. No.: B12834766
M. Wt: 102.13 g/mol
InChI Key: NYFCMQOONXYPTH-UHFFFAOYSA-N
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Description

3-Methoxytetrahydrofuran is a chiral compound belonging to the class of ethers. It is an optical isomer of tetrahydrofuran and is often used as a solvent in organic synthesis. This compound is known for its unique chemical properties and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxytetrahydrofuran can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxytetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its ether functional group, which is highly reactive under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to convert this compound into other derivatives.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce hal

Biological Activity

3-Methoxytetrahydrofuran (3-MTHF) is a cyclic ether that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of 3-MTHF, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H10O2C_5H_{10}O_2 and features a methoxy group attached to a tetrahydrofuran ring. Its structure is illustrated below:

Structure Cyclic ether with a methoxy substituent\text{Structure }\quad \text{Cyclic ether with a methoxy substituent}

This configuration contributes to its solubility and reactivity, making it a valuable compound in various biological contexts.

Mechanisms of Biological Activity

Research indicates that 3-MTHF exhibits several biological activities, primarily through interactions with specific enzymes and receptors. Notably, it has been investigated for its role as a potential inhibitor of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammatory processes.

Key Mechanisms:

  • COX-2 Inhibition : 3-MTHF derivatives have shown promise as selective COX-2 inhibitors, which are important for managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
  • Antitumor Activity : Studies have suggested that compounds derived from 3-MTHF may exhibit antitumor properties, particularly against certain solid tumors .

Research Findings and Case Studies

Several studies have highlighted the biological activity of 3-MTHF and its derivatives. Below is a summary of notable findings:

Study Findings Relevance
Ranatunge et al. (2004)Identified 3-(2-methoxytetrahydrofuran-2-yl)pyrazoles as potent COX-2 inhibitorsSupports potential use in anti-inflammatory therapies
PubMed Study (2021)Investigated antitumor effects of tetrahydrofuran derivativesIndicates therapeutic potential in oncology
Smolecule Research (2024)Discussed the interaction of methoxytetrahydrofuran compounds with biological targetsHighlights versatility in medicinal chemistry applications

Toxicity and Safety Profile

The safety profile of 3-MTHF is crucial for its application in pharmaceuticals. According to PubChem, while specific toxicity data on 3-MTHF itself is limited, related compounds have been evaluated for safety in various contexts. It is essential to conduct further toxicological studies to establish comprehensive safety data for clinical applications .

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

3-methoxyoxolane

InChI

InChI=1S/C5H10O2/c1-6-5-2-3-7-4-5/h5H,2-4H2,1H3

InChI Key

NYFCMQOONXYPTH-UHFFFAOYSA-N

Canonical SMILES

COC1CCOC1

Origin of Product

United States

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